
S-Phenyl-d5-mercapturic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl-d5-mercapturic Acid: is a deuterated analog of S-phenyl-mercapturic acid. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantification purposes. The molecular formula of this compound is C11H8D5NO3S, and it has a molecular weight of 244.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-d5-mercapturic Acid typically involves the incorporation of deuterium into the phenyl ring of S-phenyl-mercapturic acid. This can be achieved through various deuteration techniques, which replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium and the purification of the final product. The compound is then subjected to rigorous quality control measures to ensure its purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: S-Phenyl-d5-mercapturic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
S-Phenyl-d5-mercapturic Acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and excretion.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of S-Phenyl-d5-mercapturic Acid involves its incorporation into biological systems where it acts as a tracer. The deuterium labeling allows for precise tracking of the compound through various metabolic pathways. This helps in understanding the pharmacokinetics and metabolic fate of sulfur-containing compounds. The molecular targets and pathways involved include enzymes responsible for sulfur metabolism and detoxification .
Comparación Con Compuestos Similares
S-Phenyl-mercapturic Acid: The non-deuterated analog.
S-Benzyl-mercapturic Acid: Another sulfur-containing mercapturic acid derivative.
S-Methyl-mercapturic Acid: A methylated analog of mercapturic acid
Uniqueness: S-Phenyl-d5-mercapturic Acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in scientific studies. This makes it particularly valuable in research applications where accurate tracing and measurement are crucial .
Propiedades
Número CAS |
1331906-27-4 |
|---|---|
Fórmula molecular |
C11H13NO3S |
Peso molecular |
244.32 |
Nombre IUPAC |
(2S)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1/i2D,3D,4D,5D,6D |
Clave InChI |
CICOZWHZVMOPJS-WYDCHYGLSA-N |
SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Sinónimos |
N-Acetyl-S-phenyl-d5-L-cysteine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


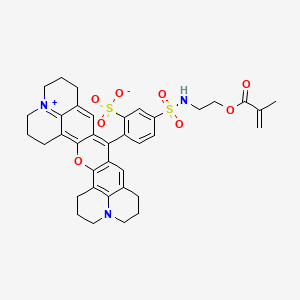
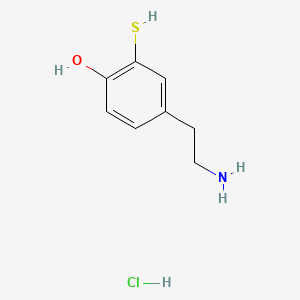

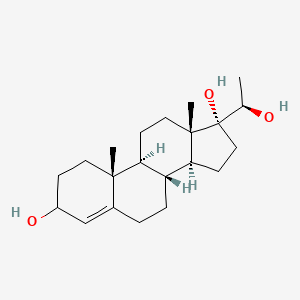


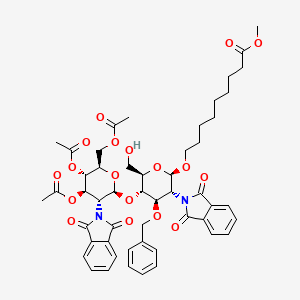
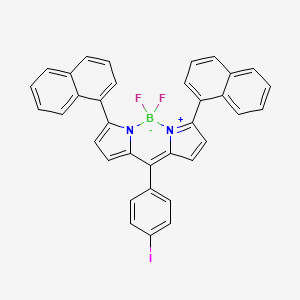
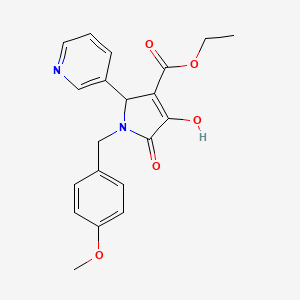
![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)
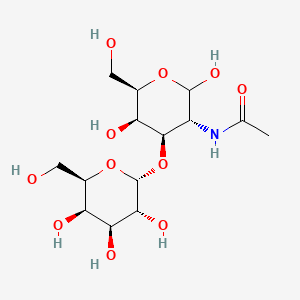
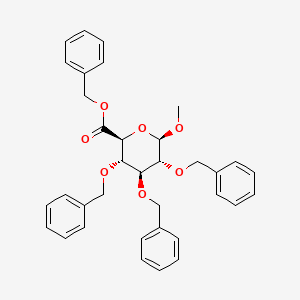
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)
